N-Desmethyl Zopiclone-d8 Hydrochloride

Description

Significance of Stable Isotope Labeling in Modern Analytical Chemistry

Stable isotope labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. This technique has revolutionized modern analytical chemistry by providing a means to synthesize compounds that are chemically identical to the analyte of interest but have a higher molecular weight. This mass difference is the key to their utility as internal standards in mass spectrometry-based assays.

In quantitative bioanalysis, the goal is to accurately measure the concentration of a drug or its metabolites in a biological matrix like blood, plasma, or urine. Stable isotope-labeled internal standards are considered the gold standard for this purpose. Because they have nearly identical physicochemical properties to the unlabeled analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely heavily on accurate bioanalytical methods. The use of deuterated standards allows for precise concentration-time profiling of a drug and its metabolites. This is crucial for determining key PK parameters such as half-life, clearance, and volume of distribution. Furthermore, in metabolic research, these standards help in the identification and quantification of metabolic products, providing a clearer picture of how a drug is processed in the body.

The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been a significant leap forward in bioanalysis. This technique offers high sensitivity and selectivity. The use of stable isotope-labeled internal standards is synergistic with LC-MS/MS. The mass spectrometer can easily differentiate between the analyte and the heavier internal standard, allowing for simultaneous monitoring and quantification even at very low concentrations. This has enabled the development of robust and reliable analytical methods for a wide range of pharmaceutical compounds.

Contextualization of N-Desmethyl Zopiclone-d8 Hydrochloride within Z-Drug Research

"Z-drugs," which include zopiclone (B121070), zolpidem, and zaleplon, are a class of nonbenzodiazepine hypnotics used for the treatment of insomnia. Understanding their metabolic fate is critical for both clinical efficacy and forensic toxicology.

Zopiclone is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged. hres.ca The primary metabolic pathways are N-demethylation and N-oxidation. karger.comnih.gov The N-demethylation pathway results in the formation of N-Desmethyl Zopiclone, which is considered a major, though pharmacologically inactive, metabolite. hres.cacerilliant.com The N-oxide metabolite is also significant and retains some pharmacological activity. hres.ca The chemical structures of zopiclone and its major metabolites are well-characterized. researchgate.net

The table below summarizes the key pharmacokinetic parameters of zopiclone.

| Parameter | Value | Reference |

| Bioavailability | ~80% | nih.gov |

| Peak Plasma Concentration Time | < 2 hours | hres.ca |

| Plasma Protein Binding | ~45% | hres.ca |

| Elimination Half-life | 3.5 - 6.5 hours | nih.gov |

For the accurate quantification of zopiclone and its metabolites, a suitable internal standard is essential. While a deuterated version of the parent drug (zopiclone-d4) is often used, a deuterated version of the metabolite, such as this compound, offers distinct advantages. oup.com When the analytical method aims to quantify the metabolite itself, using its deuterated analog as an internal standard is the ideal approach. This ensures that the standard and the analyte have the closest possible physicochemical properties, leading to the most accurate correction for any analytical variability.

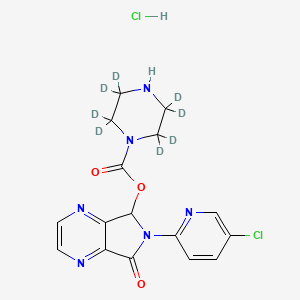

This compound is specifically designed for this purpose. The "d8" signifies the replacement of eight hydrogen atoms with deuterium, providing a significant and stable mass shift for clear differentiation in mass spectrometry. The hydrochloride salt form ensures better stability and solubility for analytical standard preparation. Several LC-MS/MS methods have been developed for the simultaneous determination of zopiclone and its metabolites, and the use of deuterated internal standards is a common and recommended practice in these methods. nih.govnih.govlcms.cz

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVDCBVWUQHQPB-CADLHFACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of N Desmethyl Zopiclone D8 Hydrochloride

General Synthetic Pathways to N-Desmethyl Zopiclone (B121070) Precursors

The synthesis of N-Desmethyl Zopiclone originates from synthetic routes established for its parent compound, Zopiclone. A common strategy involves the preparation of a core heterocyclic structure which is subsequently coupled with a piperazine (B1678402) moiety.

A key precursor in the synthesis of Zopiclone and its analogues is 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one , often referred to as the "hydroxy intermediate" or "7-OH-Py". researchgate.netresearchgate.net This intermediate can be synthesized through the condensation of 2-amino-5-chloropyridine (B124133) with appropriate reagents to form the pyrrolopyrazinone ring system. researchgate.net

Once the hydroxy intermediate is obtained, the synthesis proceeds via acylation. For Zopiclone, this intermediate is reacted with 4-methylpiperazine-1-carbonyl chloride. researchgate.netgoogle.com To generate the N-desmethyl analogue, a similar strategy is employed, but with a piperazine reagent lacking the N-methyl group. The general pathway involves reacting the hydroxy intermediate with a protected piperazine derivative, such as N-Boc-piperazine, followed by deprotection, or more directly with piperazine-1-carbonyl chloride. The final N-demethylated structure is achieved by coupling the core precursor with the appropriate piperazine synthon.

A representative reaction scheme is outlined below:

Formation of the Core Intermediate : Synthesis of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one.

Coupling Reaction : The hydroxy intermediate is reacted with a suitable piperazine synthon. To obtain the N-desmethyl structure, this would be a piperazine derivative without the 4-methyl group, such as piperazine-1-carbonyl chloride.

Formation of N-Desmethyl Zopiclone : The coupling reaction yields N-Desmethyl Zopiclone (Norzopiclone). medchemexpress.com

Deuterium (B1214612) Incorporation Strategies in the Synthesis of N-Desmethyl Zopiclone-d8

The target molecule, N-Desmethyl Zopiclone-d8, contains eight deuterium atoms. The most logical and common location for this extensive labeling is the piperazine ring, which contains eight non-aromatic protons. The incorporation of deuterium is a critical step that can be achieved through several methodologies, with the choice of method impacting regioselectivity and labeling efficiency. acs.org

For a molecule with multiple potential deuteration sites, achieving regiospecificity is paramount. The most effective method for synthesizing N-Desmethyl Zopiclone-d8 is to utilize a pre-labeled building block.

Use of a Deuterated Synthon : The most direct and specific method involves incorporating a commercially available or custom-synthesized deuterated reagent into the main synthetic pathway. symeres.com In this case, piperazine-d8 would be the ideal starting material. This synthon can be converted to piperazine-d8-1-carbonyl chloride and then reacted with the 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one precursor. This approach ensures that all eight deuterium atoms are precisely located on the piperazine ring, yielding the desired N-Desmethyl Zopiclone-d8 with high isotopic purity and perfect regioselectivity.

While the use of a deuterated synthon is preferred, other techniques involving hydrogen-deuterium (H/D) exchange could theoretically be employed, although with significant challenges in selectivity for this specific molecule.

Hydrogen-Deuterium Exchange (H/D) : H/D exchange reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org These reactions can be catalyzed by acids, bases, or transition metals. quimicaorganica.orgnih.govresearchgate.net

Base-Catalyzed Exchange : In the presence of a strong base and a deuterium source like D₂O, protons alpha to a carbonyl group can be exchanged for deuterium. libretexts.org For N-Desmethyl Zopiclone, the protons on the piperazine ring are not sufficiently acidic for efficient base-catalyzed exchange under mild conditions.

Acid-Catalyzed Exchange : Acid-catalyzed exchange can also facilitate deuteration, often proceeding through enol or enolate-like intermediates. quimicaorganica.orgnih.gov However, achieving selective deuteration of the piperazine ring without affecting other parts of the molecule would be difficult.

Metal-Catalyzed Exchange : Transition metal catalysts (e.g., Iridium, Palladium, Iron) can facilitate H/D exchange on C-H bonds, including those in heterocyclic systems. acs.orgresearchgate.netnih.gov These methods can offer high selectivity but require careful optimization of catalysts and reaction conditions to target the specific C-H bonds of the piperazine ring.

The efficiency of H/D exchange methods can be variable and may lead to incomplete labeling or scrambling of isotopes. Therefore, the synthetic route using a piperazine-d8 synthon remains the superior strategy for producing N-Desmethyl Zopiclone-d8 with high isotopic enrichment.

Purification and Isolation Techniques for Labeled Compounds

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities to meet the high purity standards required for analytical reference materials.

Standard chromatographic techniques are typically employed for the purification of the free base form of N-Desmethyl Zopiclone-d8.

Flash Chromatography : This is a common method for initial purification of the crude reaction mixture, using a stationary phase like silica (B1680970) gel and an appropriate solvent system (e.g., n-hexane/ethyl acetate (B1210297) mixtures). mdpi.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity (>99%), preparative HPLC is often the method of choice.

Once the purified N-Desmethyl Zopiclone-d8 free base is obtained, it is converted to its hydrochloride salt.

Salt Formation and Crystallization : The purified free base is dissolved in a suitable solvent (e.g., ethyl acetate, isopropanol) and treated with a solution of hydrochloric acid (HCl). The resulting N-Desmethyl Zopiclone-d8 Hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. This crystallization process serves as a final purification step.

Characterization of Synthetic Intermediates and Final Product Purity

Thorough characterization is essential to confirm the chemical structure, isotopic enrichment, and purity of the final product and its key intermediates. nih.gov A combination of spectroscopic techniques is used for this purpose.

Mass Spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium atoms. pharmaffiliates.com It provides the molecular weight of the compound, which will increase based on the number of deuterium atoms incorporated (one mass unit per deuterium).

High-resolution mass spectrometry (HRMS) can confirm the elemental composition and the exact mass of the labeled compound, providing definitive evidence of deuteration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the location and extent of isotopic labeling. clearsynth.comnobracat-isotopes.com

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of N-Desmethyl Zopiclone-d8, the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished (to the level of the isotopic impurity of the starting material). The presence and correct integration of the other protons (on the aromatic rings) confirm the integrity of the rest of the molecule.

²H NMR (Deuterium NMR) : A ²H NMR spectrum would show a signal in the region where the piperazine protons would normally appear, directly confirming the presence and chemical environment of the incorporated deuterium atoms. acs.org

¹³C NMR : The ¹³C NMR spectrum can also be useful. The carbon signals of the deuterated piperazine ring will appear as multiplets due to C-D coupling, and their resonance may be slightly shifted compared to the non-deuterated analogue.

The combination of these techniques provides unambiguous confirmation of the structure and successful isotopic labeling of this compound.

Advanced Analytical Methodologies for N Desmethyl Zopiclone D8 Hydrochloride

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of N-Desmethyl Zopiclone (B121070) and its deuterated standard. Various techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely utilized technique for the determination of zopiclone and its metabolites, including N-desmethylzopiclone, in biological fluids. nih.gov Methods are often developed for the simultaneous quantification of the parent drug and its major metabolites, N-desmethylzopiclone and zopiclone-N-oxide. diva-portal.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for zopiclone and its metabolites. These methods typically employ a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

A validated HPLC-ESI-MS/MS method for the simultaneous quantification of zopiclone, N-desmethyl zopiclone, and zopiclone-N-oxide in human plasma utilizes a Symmetry shield RP8 column. nih.gov This method provides high selectivity and sensitivity, with a chromatographic run time of just 4.5 minutes. nih.gov Another RP-HPLC method for estimating zopiclone in tablet dosage form uses a C18 column with a mobile phase of phosphate buffer and acetonitrile. researchgate.net Such methods can be adapted for the analysis of N-desmethyl zopiclone and its deuterated internal standard.

Below is a table summarizing typical parameters for RP-HPLC methods:

Table 1: RP-HPLC Method Parameters for Zopiclone and Metabolites

| Parameter | Details | Reference |

|---|---|---|

| Column | Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm) | nih.gov |

| Phenomenex C18 | researchgate.net | |

| Spherisorb ODS-5 (5 µm) | researchgate.net | |

| Mobile Phase | Acetonitrile and Phosphate Buffer | researchgate.netresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| UV Detection (303 nm) | researchgate.net | |

| Run Time | 4.5 minutes | nih.gov |

| Linear Range | 0.5-150 ng/mL for N-desmethyl zopiclone | nih.gov |

Chiral Stationary Phases for Enantiomeric Separation of Related Compounds

Zopiclone possesses a chiral center, and its metabolites, including N-desmethylzopiclone, are also chiral. nih.govnih.gov The enantiomers can exhibit different pharmacological activities. Therefore, enantioselective analysis is critical. Chiral HPLC methods are employed to separate these enantiomers.

These separations are typically achieved using chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose or amylose (B160209). nih.govresearchgate.netgoogle.com For instance, a coupled achiral-chiral liquid chromatographic system has been used to determine the enantiomers of zopiclone and its two chiral metabolites, N-desmethylzopiclone and zopiclone-N-oxide, in urine. nih.gov After initial separation on a standard column, fractions are transferred to a carbamate cellulose chiral stationary phase for enantiomeric resolution. nih.gov Another method for rat plasma uses a Chiralpak ADR-H column, an amylose-based CSP, for the simultaneous quantification of the enantiomers of zopiclone and its metabolites. researchgate.netscilit.com

Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Details | Reference |

|---|---|---|

| Chiral Stationary Phase | Carbamate cellulose | nih.gov |

| Amylose derivative (Chiralpak ADR-H) | researchgate.netscilit.com | |

| Amylose tris(3,5-dimethylphenyl carbamate) | google.com | |

| Mobile Phase | Ethanol-methanol-acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine | researchgate.netscilit.com |

| Detection | Fluorimetric Detection | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | researchgate.netscilit.com |

| Application | Determination of enantiomeric ratios in urine and plasma | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Optimization

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically <2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. Methods developed for HPLC can often be transferred to a UPLC system for improved performance. sielc.com A UHPLC-MS/MS method has been established for the determination of Z-drugs (including zopiclone) and their main metabolites in urine, demonstrating the applicability of this advanced technique. researchgate.net The shorter analysis times offered by UPLC are particularly advantageous in high-throughput environments such as clinical and forensic laboratories.

Supercritical Fluid Chromatography (SFC) for Rapid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for rapid chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, leading to very fast and efficient separations.

A recently developed SFC-tandem mass spectrometry (SFC-MS/MS) method allows for the baseline separation of zopiclone enantiomers in under 2 minutes. researchgate.netnih.gov This method utilizes a chiral polysaccharide stationary phase and has been validated for forensic drug analysis. nih.gov The high speed of analysis makes SFC-MS/MS a valuable alternative to chiral HPLC for the enantiomeric analysis of zopiclone and, by extension, its chiral metabolites like N-desmethylzopiclone. researchgate.netresearchgate.net

Table 3: SFC-MS/MS Method for Rapid Enantiomeric Analysis of Zopiclone

| Parameter | Details | Reference |

|---|---|---|

| Technique | Supercritical Fluid Chromatography-Tandem Mass Spectrometry | nih.gov |

| Stationary Phase | Chiral polysaccharide (Trefoil CEL2) | nih.gov |

| Separation Time | < 2 minutes for baseline separation of enantiomers | nih.govresearchgate.net |

| Application | Forensic drug analysis | nih.gov |

| Advantage | Faster analysis compared to HPLC | researchgate.net |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another established technique for the analysis of zopiclone and its metabolites. nih.govsemanticscholar.org GC-based methods are suitable for volatile and thermally stable compounds. While derivatization may sometimes be required to improve the chromatographic properties of the analytes, GC-MS offers excellent sensitivity and specificity.

Methods have been developed for the determination of zopiclone in post-mortem specimens and urine using GC-MS. semanticscholar.org Furthermore, headspace GC has been specifically used to determine residual solvents in zopiclone tablets. semanticscholar.org For quantitative analysis, N-desmethylzopiclone and its deuterated standard are suitable for GC-MS analysis, often used in clinical toxicology and forensic applications. cerilliant.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| N-Desmethyl Zopiclone-d8 Hydrochloride |

| N-desmethylzopiclone |

| Zopiclone |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective detection and quantification of this compound. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, enabling precise identification and measurement. N-Desmethyl Zopiclone-d8, a deuterated analog of a Zopiclone metabolite, is frequently employed as an internal standard in pharmacokinetic studies and forensic analysis to ensure the accuracy of quantification of the parent drug and its metabolites. veeprho.com The coupling of mass spectrometry with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) is essential for resolving the analyte from complex biological matrices and achieving reliable results.

Liquid Chromatography-Mass Spectrometry (LC-MS) Principles

Liquid chromatography-mass spectrometry (LC-MS) is a highly selective and sensitive analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. In the analysis of this compound, LC is first employed to separate the compound from other components within a sample matrix, such as plasma or urine. nih.govnih.gov

The separation is typically achieved using a reversed-phase HPLC column, such as a C18 or a Phenyl-Hexyl column. lcms.czsigmaaldrich.com A mobile phase, consisting of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile or methanol), is used to elute the compound from the column. lcms.czsigmaaldrich.com The gradient and composition of the mobile phase are optimized to achieve efficient separation and a suitable retention time, which for N-desmethyl zopiclone has been reported to be 1.07 minutes under UPLC conditions. lcms.cz After separation, the analyte is introduced into the mass spectrometer for detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique involves two stages of mass analysis. The first stage selects the precursor ion of N-Desmethyl Zopiclone (m/z 375.1), which is then fragmented. The second stage analyzes specific product ions resulting from this fragmentation. This process significantly reduces background noise and matrix interference, allowing for precise quantification even at very low concentrations. lcms.cz LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of zopiclone and its metabolites, including N-desmethyl zopiclone, in human plasma and urine. nih.govnih.gov

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of N-Desmethyl Zopiclone by LC-MS. lcms.czsigmaaldrich.com ESI is a soft ionization method that generates charged droplets from the liquid eluent, which then desolvate to produce gas-phase ions with minimal fragmentation. The process is typically performed in positive ion mode (ESI+) for this class of compounds. lcms.czsigmaaldrich.com Optimization of ESI parameters is critical for maximizing the ion signal. Key parameters that are adjusted include the capillary voltage (e.g., set to 0.5 kV), cone voltage, and the desolvation gas temperature and flow rate. lcms.cz While APCI is another viable ionization source, ESI is generally preferred for compounds like N-Desmethyl Zopiclone.

| Parameter | Optimized Value | Reference |

|---|---|---|

| Ionization Mode | ESI+ | lcms.czsigmaaldrich.com |

| Capillary Voltage | 0.5 kV | lcms.cz |

| Cone Voltage | 6 V | lcms.cz |

Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry that provides exceptional selectivity and sensitivity. lcms.cz For N-Desmethyl Zopiclone, the precursor ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. The transition from the precursor ion to the product ion is a unique signature for the target analyte. researchgate.net The selection of optimal MRM transitions is crucial for method development. lcms.cz

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|

| 375.1 | 245.0 | 14 | lcms.cz |

| 375.1 | 331.0 | 8 | lcms.cz |

| 375.11 | 111.92 | Not Specified | sigmaaldrich.com |

| 375.11 | 217.00 | Not Specified | sigmaaldrich.com |

| 375.11 | 244.98 | Not Specified | sigmaaldrich.com |

| 375 | 245 | Not Specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of drug compounds. While less common than LC-MS for N-Desmethyl Zopiclone, it has applications in forensic toxicology for the determination of zopiclone and its metabolites. semanticscholar.orgcerilliant.com For GC-MS analysis, derivatization of the analyte may be necessary to increase its volatility and thermal stability. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being introduced into the mass spectrometer for detection. semanticscholar.org The use of N-Desmethyl Zopiclone-d8 as an internal standard is also applicable in GC-MS methods to improve quantitative accuracy. cerilliant.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and aid in its structural elucidation. Instruments such as Quadrupole-Orbitrap mass spectrometers can be used for this purpose. researchgate.net For this compound, HRMS can unequivocally confirm its identity by providing a mass measurement with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. This capability is particularly useful in metabolite identification studies and for characterizing reference standards.

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate quantification of this compound in various biological and environmental matrices is contingent upon efficient and robust sample preparation and extraction methodologies. As a stable isotope-labeled internal standard, its primary role is to ensure the precision and accuracy of analytical methods for the quantification of its non-labeled counterpart, N-Desmethyl Zopiclone. The choice of extraction technique is dictated by the matrix complexity, the required limit of detection, and the analytical instrumentation employed. This section delves into the advanced and commonly utilized extraction protocols for this compound.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex samples. For this compound, SPE offers high recovery rates and the effective removal of interfering substances from matrices such as plasma, serum, and urine. nih.gov The selection of the appropriate sorbent material is critical for achieving optimal extraction efficiency.

A common approach involves the use of polymeric reversed-phase SPE cartridges, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced) type. researchgate.net These sorbents provide excellent retention for a broad range of compounds, including N-Desmethyl Zopiclone and its deuterated analog. The general protocol for SPE is outlined below:

Table 1: Illustrative Solid Phase Extraction Protocol for this compound

| Step | Procedure | Details |

| 1. Cartridge Conditioning | The SPE cartridge is activated and equilibrated. | 1 mL of methanol (B129727) followed by 1 mL of deionized water. |

| 2. Sample Loading | The pre-treated sample is loaded onto the cartridge. | Plasma or urine sample, often diluted with a buffer to adjust pH. |

| 3. Washing | Interfering substances are removed. | A weak organic solvent solution (e.g., 5% methanol in water) is passed through the cartridge. |

| 4. Elution | The analyte of interest is eluted from the sorbent. | A strong organic solvent, such as methanol or acetonitrile, is used to elute this compound. |

| 5. Evaporation & Reconstitution | The eluate is dried and reconstituted in a suitable solvent. | The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for chromatographic analysis. |

This table presents a generalized protocol. Specific volumes and solvent compositions may vary depending on the specific application and laboratory standard operating procedures.

Research has demonstrated that SPE can achieve near-complete recovery of zopiclone and its metabolites from human serum, with a significant reduction in matrix effects. researchgate.net This high efficiency is crucial for the accurate performance of the internal standard in quantitative assays.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, LLE can be a straightforward and cost-effective extraction method, particularly for less complex matrices.

The choice of organic solvent is paramount in LLE and is based on the polarity and solubility of the analyte. A salting-out assisted LLE with acetonitrile has been utilized to minimize the degradation of the parent compound, zopiclone, during extraction from hair samples. researchgate.net This approach enhances the extraction efficiency by decreasing the solubility of the analyte in the aqueous phase.

Table 2: Common Solvents and Conditions for Liquid-Liquid Extraction

| Solvent System | pH of Aqueous Phase | Key Considerations |

| Ethyl Acetate | Alkaline | Good extraction efficiency for moderately polar compounds. |

| Dichloromethane | Alkaline | Effective but may require special handling due to its volatility and toxicity. |

| n-Hexane/Isoamyl Alcohol | Alkaline | A non-polar solvent mixture that can be optimized for specific applications. |

| Acetonitrile (with salting-out) | Buffered (e.g., pH 8.4) | Minimizes degradation and improves recovery. researchgate.net |

This table provides examples of solvent systems. The optimal choice depends on the specific matrix and analytical requirements.

Microextraction Approaches

In recent years, there has been a significant shift towards miniaturized sample preparation techniques that reduce solvent consumption, minimize waste, and improve sample throughput. These microextraction approaches are particularly beneficial for the analysis of trace levels of compounds.

Hollow Fiber Liquid Phase Microextraction (HF-LPME) is a novel technique that utilizes a porous hollow fiber to support a small volume of organic solvent, which serves as a liquid membrane for the extraction of analytes from an aqueous sample into an acceptor phase within the fiber. biomedpharmajournal.org This method has been successfully applied for the determination of zopiclone in biological fluids. biomedpharmajournal.orgresearchgate.net

In a typical three-phase HF-LPME setup for a basic compound like N-Desmethyl Zopiclone, the aqueous sample (donor phase) is adjusted to a basic pH to ensure the analyte is in its neutral form. The neutral analyte then partitions into the organic solvent immobilized in the pores of the hollow fiber and is subsequently extracted into an acidic acceptor phase within the lumen of the fiber, where it becomes ionized and trapped. researchgate.net

Table 3: Optimized Parameters for HF-LPME of Zopiclone (Applicable to this compound)

| Parameter | Optimized Condition |

| Organic Solvent | 1-Octanol |

| Donor Phase pH | 9.0 |

| Acceptor Phase pH | 3.0 |

| Stirring Rate | 1000 rpm |

| Extraction Time | 45 min |

| Salt Addition | 4% (w/v) NaCl |

Data adapted from a study on zopiclone, which is structurally similar to N-Desmethyl Zopiclone. researchgate.net

Cloud Point Extraction (CPE) is an environmentally friendly microextraction technique that utilizes the phase-separation behavior of non-ionic or zwitterionic surfactants in aqueous solutions. mdpi.com When the temperature of the surfactant solution is raised above its cloud point temperature, the solution becomes turbid, and the surfactant-rich phase separates from the bulk aqueous phase. Hydrophobic analytes in the sample are partitioned into the micellar phase and are thus extracted and concentrated. mdpi.com

While specific applications of CPE for this compound are not widely documented, the principles of the technique suggest its potential applicability. The general steps for a CPE procedure are as follows:

Micelle Formation: A suitable surfactant is added to the aqueous sample containing this compound.

Phase Separation: The temperature of the solution is increased to induce clouding and separation of the surfactant-rich phase.

Analyte Extraction: The analyte is entrapped within the micelles in the separated phase.

Analysis: The surfactant-rich phase is then analyzed, often after dilution with a suitable solvent compatible with the analytical instrument.

The efficiency of CPE can be influenced by factors such as surfactant concentration, pH, temperature, and incubation time. mdpi.com

Pre-analytical Considerations for Sample Stability

The stability of this compound in biological samples prior to analysis is a critical factor that can significantly impact the accuracy of quantitative results. Studies on the parent compound, zopiclone, have shown that it is unstable in whole blood at room temperature, with degradation occurring rapidly. diva-portal.orgnih.gov

To ensure the integrity of samples containing this compound, the following pre-analytical considerations are recommended:

Temperature: Samples should be stored at low temperatures. Freezing at -20°C is the most effective condition for long-term storage. nih.gov

pH: The stability of zopiclone and its metabolites can be pH-dependent. Buffering of samples may be necessary in some applications.

Freeze-Thaw Cycles: While zopiclone has been shown to be stable through freeze-thaw cycles, it is good practice to minimize the number of such cycles. nih.gov

Matrix Effects: The composition of the biological matrix can influence analyte stability. It is important to validate storage conditions for each specific matrix being analyzed.

By carefully selecting and optimizing the sample preparation and extraction methodology, and by adhering to strict pre-analytical protocols, analytical laboratories can ensure the reliable and accurate quantification of this compound in a variety of matrices.

Method Validation and Performance Characteristics

The validation of bioanalytical methods is essential to ensure their reliability for the intended application. The following sections detail the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the analysis of zopiclone and its metabolites, where this compound is a suitable internal standard.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. In the analysis of zopiclone and its metabolites, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

Different studies have established various linear ranges depending on the specific analytes and matrices. For instance, a validated HPLC-ESI-MS/MS method for the simultaneous quantification of zopiclone and N-desmethyl zopiclone in human plasma demonstrated linearity over a concentration range of 0.5-150 ng/mL for both analytes. nih.gov Another study focusing on the enantioselective analysis of zopiclone and its metabolites in rat plasma established a linear range of 7.5–500 ng/mL. scilit.comresearchgate.net Furthermore, a method for detecting z-drugs in urine samples showed good linearity over a broad concentration range of 1–200 ng/mL for each z-drug. nih.gov

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Zopiclone | Human Plasma | 0.5 - 150 | >0.99 |

| N-Desmethyl Zopiclone | Human Plasma | 0.5 - 150 | >0.99 |

| Zopiclone Enantiomers | Rat Plasma | 7.5 - 500 | Not Specified |

| Z-drugs (including Zopiclone) | Urine | 1 - 200 | >0.999 (LC-MS/MS) |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the simultaneous determination of zopiclone and its two main metabolites in human biological fluids by HPLC with fluorescence detection, the LOD was found to be 5 ng/ml for zopiclone in plasma and urine, and 10 ng/ml for its two main metabolites. nih.gov A more sensitive LC-MS/MS method for z-drugs in urine reported an LOD for zopiclone of 0.45 ng/mL and an LLOQ of 1.0 ng/mL. nih.gov Another HPLC method for zopiclone and desmethylzopiclone in human plasma established a lower limit of quantitation of 3 ng/mL for zopiclone and 6 ng/mL for desmethylzopiclone.

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| Zopiclone | Human Plasma/Urine | 5 | Not Specified |

| N-Desmethyl Zopiclone | Human Plasma/Urine | 10 | Not Specified |

| Zopiclone | Urine | 0.45 | 1.0 |

| Zopiclone | Human Plasma | Not Specified | 3 |

| N-Desmethyl Zopiclone | Human Plasma | Not Specified | 6 |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions, while accuracy refers to the closeness of the mean of a set of results to the true value. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day).

In a validated HPLC-ESI-MS/MS method, the intra-batch and inter-batch precision for zopiclone and N-desmethyl zopiclone were within 3.0-14.7%, and the accuracy was within 89.5-109.1%. nih.gov For an enantioselective analysis, precision and accuracy were within acceptable levels of confidence (<15%). scilit.comresearchgate.net Another study on z-drugs in urine reported intraday accuracy between 96.65% and 101.25% with precision within 3.29%, and interday accuracy from 95.56% to 99.98% with precision within 3.05%. core.ac.uk

| Analyte | Parameter | Concentration Level | Value |

|---|---|---|---|

| Zopiclone & N-Desmethyl Zopiclone | Intra-batch Precision (%CV) | Low, Mid, High QC | 3.0 - 14.7 |

| LLOQ | <15 | ||

| Inter-batch Accuracy (%) | Low, Mid, High QC | 89.5 - 109.1 | |

| LLOQ | 85 - 115 | ||

| Zopiclone (in urine) | Intra-day Precision (%RSD) | Low, Mid, High QC | <3.29 |

| LLOQ | <5 | ||

| Inter-day Accuracy (%) | Low, Mid, High QC | 95.56 - 99.98 | |

| LLOQ | 95 - 105 |

Extraction recovery is the efficiency of the extraction procedure for an analyte from a biological matrix. The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the sample matrix. The use of a deuterated internal standard like this compound is critical to compensate for these effects.

A study using solid-phase extraction for zopiclone and its metabolites from human plasma reported recoveries of ≥90% for the analytes and the internal standard. nih.gov Another enantioselective analysis reported mean absolute recoveries ranging from 56.9% to 75.7% for the enantiomers of zopiclone and its metabolites. scilit.comresearchgate.net In a study on z-drugs in urine, the use of a mixed-mode solid-phase extraction sorbent was shown to reduce matrix effects compared to a standard reversed-phase SPE, with an average extraction recovery of 91%. lcms.cz

| Analyte | Matrix | Extraction Method | Extraction Recovery (%) | Matrix Effect Mitigation |

|---|---|---|---|---|

| Zopiclone & N-Desmethyl Zopiclone | Human Plasma | Solid-Phase Extraction | ≥90 | Use of Internal Standard |

| Zopiclone Enantiomers | Rat Plasma | Liquid-Liquid Extraction | 74.6 - 75.7 | Use of Internal Standard |

| N-Desmethyl Zopiclone Enantiomers | Rat Plasma | Liquid-Liquid Extraction | 56.9 - 61.6 | Use of Internal Standard |

| Z-drugs (including Zopiclone) | Urine | Mixed-Mode SPE | Average 91 | Optimized SPE and use of deuterated internal standards |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

In a method for z-drugs in urine, specificity was confirmed by comparing the chromatograms of blank urine samples with those spiked with the analytes and internal standards at the LOQ level, with no interfering peaks from endogenous substances observed at the retention times of the analytes and internal standards. nih.gov Similarly, in a study analyzing zopiclone and its metabolites in blood, selectivity tests showed no interfering peaks at the retention times of the analytes or the internal standard when analyzing drug-free samples from different donors. diva-portal.org

Metabolic Pathway Investigations of Zopiclone and N Desmethyl Zopiclone

In Vitro Metabolic Studies Using Hepatic Microsomes

In vitro models, particularly those using hepatic (liver) microsomes, are fundamental for elucidating the metabolic pathways of drugs. nih.govresearchgate.netnih.gov These subcellular fractions are rich in key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, and allow for detailed investigation into the formation of metabolites. nih.govnih.govresearchgate.net

The biotransformation of zopiclone (B121070) into its primary metabolites is predominantly carried out by the Cytochrome P450 enzyme system. nih.gov Studies using human liver microsomes have identified CYP3A4 as the major enzyme involved in zopiclone's metabolism. nih.govwikipedia.orgaustinpublishinggroup.com This is further supported by inhibition studies, where ketoconazole, a known CYP3A inhibitor, was found to reduce the generation of zopiclone's main metabolites by approximately 40%. nih.gov

In addition to CYP3A4, CYP2C8 plays a significant role, particularly in the formation of N-desmethyl-zopiclone. nih.gov The generation of this metabolite shows a high correlation with CYP2C8 activity. nih.gov While CYP3A4 and CYP2C8 are the principal contributors, other isoenzymes such as CYP2E1 have also been implicated in zopiclone's metabolism. wikipedia.org Conversely, inhibitors for CYP1A, CYP2D6, and CYP2E1 did not demonstrate a significant effect on the metabolic process, indicating their limited involvement. nih.gov

Table 1: Key Cytochrome P450 Isoenzymes in Zopiclone Metabolism

| Enzyme | Role in Zopiclone Metabolism | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major enzyme involved in the formation of both N-desmethyl-zopiclone and zopiclone-N-oxide. nih.govwikipedia.orgaustinpublishinggroup.com | High correlation with testosterone (B1683101) 6β-hydroxylation (a CYP3A activity marker); metabolism inhibited by ketoconazole. nih.gov |

| CYP2C8 | Contributes significantly to the formation of N-desmethyl-zopiclone. nih.gov | High correlation with paclitaxel (B517696) 6α-hydroxylase (a CYP2C8 activity marker); recombinant CYP2C8 shows high enzymatic activity toward zopiclone. nih.gov |

| CYP2E1 | Implicated as one of the most significant enzymes alongside CYP3A4. wikipedia.org | |

Zopiclone undergoes extensive metabolism, resulting in several key derivatives. The two primary metabolic pathways identified in humans are N-demethylation and N-oxidation, which lead to the formation of N-desmethylzopiclone (NDZOP) and zopiclone-N-oxide (ZOPNO), respectively. nih.govnih.govdiva-portal.org N-desmethylzopiclone is generally considered inactive, while the N-oxide derivative possesses weak pharmacological activity. nih.govdiva-portal.orgdrugbank.com

A third significant pathway, particularly prominent in animal models like rats and dogs, is oxidative decarboxylation, which can account for over 50% of an administered dose in these species. nih.govdrugbank.com Due to this extensive metabolism, only a small fraction (7-10%) of the parent zopiclone is excreted unchanged. nih.gov In human urine, the N-desmethyl and N-oxide metabolites collectively account for about 30% of the initial dose. wikipedia.orgnih.gov

Table 2: Major Metabolites of Zopiclone

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| N-Desmethylzopiclone (NDZOP) | N-demethylation via CYP3A4 and CYP2C8. nih.govnih.gov | Inactive. nih.govdiva-portal.orgdrugbank.com |

| Zopiclone-N-oxide (ZOPNO) | N-oxidation via CYP3A4. nih.govnih.gov | Weakly active. nih.govdrugbank.com |

| Decarboxylation Products | Oxidative decarboxylation. nih.govdrugbank.com | Inactive. diva-portal.orgdrugbank.com |

In the quantitative analysis of zopiclone and its metabolites during in vitro studies, stable isotope-labeled compounds are invaluable as internal standards. invivochem.com N-Desmethyl Zopiclone-d8 is the deuterium-labeled analogue of N-desmethylzopiclone. invivochem.comlgcstandards.com Its utility lies in its chemical similarity to the analyte of interest, allowing it to mimic the behavior of the non-deuterated compound during sample extraction and analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Because its mass is distinct from the unlabeled metabolite, it can be separately detected, providing a reliable reference for accurate quantification. invivochem.comlgcstandards.com The use of such standards is a critical component of method validation for bioanalytical assays, ensuring precision and accuracy in determining metabolite concentrations in complex biological matrices like microsomal incubations. diva-portal.org

In Vivo Metabolic Profiling in Animal Models (e.g., rats, mice)

Animal models are essential for studying the disposition, metabolism, and stereoselectivity of drugs in a whole-organism context. nih.gov Rats and mice have been commonly used to investigate the in vivo metabolic fate of zopiclone. nih.govresearchgate.net

Zopiclone is a chiral compound, existing as two enantiomers (mirror-image isomers), and its pharmacokinetics are stereoselective. nih.govnih.govnumberanalytics.com This means that the two enantiomers, (+)-zopiclone and (-)-zopiclone, are processed differently in the body. nih.gov

In studies with rats, the pharmacokinetics after oral administration were found to be stereoselective. nih.govoup.com Interestingly, after the administration of (-)-zopiclone, a process of stereoconversion was observed, where both (-)- and (+)-zopiclone were detected in the plasma and brain. nih.govoup.com However, this conversion was not seen when (+)-zopiclone was administered alone. nih.govoup.com A pilot study in rats also showed that plasma levels of (+)-(S)-zopiclone were consistently higher than those of (-)-R-zopiclone. researchgate.net

This stereoselectivity is also evident in humans, where the (+)-enantiomer exhibits a longer elimination half-life and lower clearance compared to the (-)-enantiomer. nih.gov Consequently, the area under the curve (AUC) and maximum concentration (Cmax) values are significantly higher for (+)-zopiclone than for (-)-zopiclone. nih.govnih.gov

Table 3: Stereoselective Pharmacokinetic Parameters of Zopiclone Enantiomers in Humans

| Parameter | (+)-Zopiclone | (-)-Zopiclone |

|---|---|---|

| AUC₀→∞ (ng·h/mL) | 691.3 | 209.5 |

| Cmax (ng/mL) | 87.3 | 44.0 |

| Elimination Half-Life (min) | 399.2 | 225.6 |

Data from a study involving oral administration of 15 mg racemic zopiclone in adult volunteers. nih.gov

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), can significantly alter a drug's metabolic profile. juniperpublishers.comnih.gov This is due to the "deuterium kinetic isotope effect," where the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow the rate of metabolic reactions that involve breaking this bond. juniperpublishers.comresearchgate.net

While direct in vivo comparative studies on N-Desmethyl Zopiclone-d8 Hydrochloride are not extensively detailed in the literature, the principles can be inferred from studies on other deuterated compounds. For instance, the deuteration of the N-CH₃ group in the drug enzalutamide—a metabolic site analogous to the one that forms N-desmethylzopiclone—resulted in a nearly 50% reduction in its intrinsic clearance in rat liver microsomes and a 102% increase in in vivo exposure in rats. nih.gov Similarly, a deuterated analog of ivacaftor (B1684365) (CTP-656) showed markedly enhanced metabolic stability in vitro and a longer half-life in vivo compared to its non-deuterated counterpart. scispace.com

Applying this principle, deuteration at the N-methyl position of zopiclone to form N-desmethyl zopiclone-d8 would be expected to retard the N-demethylation pathway. invivochem.comnih.gov This could potentially lead to a decreased rate of formation for the N-desmethyl metabolite and a shift in the ratio of metabolites, a phenomenon known as "metabolic switching". juniperpublishers.com However, the in vivo consequences are complex and depend on other factors, such as alternative metabolic routes and systemic clearance mechanisms. nih.gov

Investigation of Degradation Pathways of N-Desmethyl Zopiclone

N-Desmethyl Zopiclone, a primary metabolite of Zopiclone, is susceptible to degradation in biological samples, a factor of considerable importance in forensic toxicology and pharmacokinetic studies. diva-portal.orgbiosynth.com The instability of this compound can lead to an underestimation of its true concentration, potentially impacting the interpretation of analytical results. diva-portal.orgdiva-portal.org Investigations have focused on identifying its degradation products and understanding the environmental factors that influence its stability. diva-portal.orgnjit.edunih.gov

Formation of 2-Amino-5-Chloropyridine (B124133) (ACP) as a Degradation Product

A significant degradation pathway for N-Desmethyl Zopiclone, as well as its parent compound Zopiclone, involves its breakdown to form 2-Amino-5-Chloropyridine (ACP). diva-portal.orgnih.gov Research has demonstrated that ACP is a primary degradation product and its formation occurs in an equimolar amount to the degradation of Zopiclone and its metabolites. diva-portal.orgresearchgate.net

This equimolar relationship is crucial in forensic analysis. By measuring the concentration of ACP, it is possible to develop mathematical models to estimate the original concentration of Zopiclone and its metabolites in blood samples where degradation has occurred. diva-portal.org Studies have shown a strong correlation between the initial Zopiclone concentration and the concentration estimated from ACP levels. diva-portal.org The hydrolysis of the ester linkage in the Zopiclone and N-Desmethyl Zopiclone molecule is the presumed mechanism leading to the formation of ACP. researchgate.netnih.gov In urine samples, the formation of ACP was observed to mirror the degradation of Zopiclone and N-Desmethyl Zopiclone, particularly at elevated pH or temperature. diva-portal.org

Influence of pH, Temperature, and Storage Conditions on Stability

The stability of N-Desmethyl Zopiclone is significantly influenced by environmental factors such as pH, temperature, and storage duration. diva-portal.orgnih.gov As a metabolite of Zopiclone, its stability profile is closely linked to that of the parent drug, which has been shown to be notoriously unstable in biological matrices under certain conditions. diva-portal.orgnjit.edu

Temperature and Storage Conditions: Studies on Zopiclone stability in whole blood provide critical insights applicable to its N-desmethyl metabolite. Zopiclone has been found to be highly unstable at ambient temperatures. diva-portal.orgdiva-portal.org For instance, in whole blood stored at 20°C (68°F), a rapid decrease in concentration is observed, with stability lasting for less than one day. diva-portal.orgdiva-portal.org At refrigerator temperatures (around 4-5°C or 39-41°F), stability is extended but remains limited, lasting from one to two weeks. diva-portal.orgdiva-portal.orgnih.gov The most effective condition for long-term storage is freezing at -20°C (-4°F), where Zopiclone remains stable for at least three months. diva-portal.orgdiva-portal.org Freeze-thaw cycles did not appear to influence the analytical results, making -20°C the recommended storage temperature even for short durations. nih.gov

The degradation is time and temperature-dependent; the rate of degradation increases with both higher temperatures and longer storage times. nih.gov For example, after 8 days of storage at 20°C, Zopiclone losses were reported to be as high as 75%, and hydrolysis was complete after one week of storage at 40°C. researchgate.net

Influence of pH: The pH of the biological matrix also plays a role in the stability of these compounds. In urine samples, the degradation of Zopiclone and its metabolites to ACP was found to occur at an elevated pH. diva-portal.org The pH of urine can increase with storage, especially at higher temperatures, due to microbial growth, which can accelerate the degradation process. researchgate.net

The following tables summarize the findings on the stability of Zopiclone, which informs the stability of N-Desmethyl Zopiclone, under various conditions.

Table 1: Stability of Zopiclone in Whole Blood at Different Temperatures

| Storage Temperature | Duration of Stability | Key Findings |

| 20°C (68°F) | Less than 1 day | Rapid degradation observed. diva-portal.orgdiva-portal.org 75% loss reported after 8 days. researchgate.net |

| 4-5°C (39-41°F) | Less than 1-2 weeks | Degradation is slower than at room temperature but still significant. diva-portal.orgdiva-portal.orgnih.gov |

| -20°C (-4°F) | At least 3 months | Considered the optimal storage condition for preserving the integrity of the sample. diva-portal.orgdiva-portal.orgnih.gov |

| 40°C (104°F) | Less than 1 week | Complete hydrolysis observed. researchgate.net |

Table 2: Factors Influencing Degradation

| Factor | Influence on Stability | Matrix |

| Time | Degradation increases with storage time across unstable temperatures. nih.gov | Whole Blood, Urine |

| Temperature | Higher temperatures accelerate degradation. nih.gov | Whole Blood, Urine |

| pH | Elevated pH promotes degradation to ACP. diva-portal.org | Urine |

| Freeze/Thaw Cycles | No significant influence on concentration was found. nih.gov | Whole Blood |

Applications in Specialized Research Domains

Forensic and Analytical Toxicology Research

The stable isotope-labeled compound, N-Desmethyl Zopiclone-d8 Hydrochloride, is a critical tool in forensic and analytical toxicology. Its primary applications stem from its structural similarity to the native metabolite, N-Desmethyl Zopiclone (B121070), with the key difference being the incorporation of deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass signature, making it invaluable for various analytical techniques.

This compound serves as a certified reference material in the development and validation of analytical methods for drug analysis. cerilliant.comlgcstandards.comondemand.com As a reference standard, it provides a known concentration and purity, which is essential for the accurate calibration of analytical instruments and the quantification of N-Desmethyl Zopiclone in forensic samples. The availability of such high-quality reference standards ensures the reliability and comparability of results across different laboratories. This is particularly crucial in forensic toxicology, where precise and accurate measurements can have significant legal implications.

In quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound is widely employed as an internal standard. veeprho.com Its utility as an internal standard is based on the principle of isotope dilution mass spectrometry. Since it is chemically identical to the analyte of interest (N-Desmethyl Zopiclone) but has a different mass due to the deuterium labeling, it co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation patterns in the mass spectrometer.

The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantitative results. scispace.comresearchgate.net This is especially important when analyzing complex biological matrices such as blood, urine, and tissue, where matrix effects can interfere with the analytical signal. scispace.com Several validated methods for the simultaneous screening and quantification of Z-drugs and their metabolites in biological samples utilize deuterated analogs as internal standards to ensure the reliability of the findings. scispace.comnih.gov

The detection and quantification of Zopiclone and its metabolites, including N-Desmethyl Zopiclone, in post-mortem and evidentiary materials are routinely performed using advanced analytical techniques, primarily LC-MS/MS and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS). scispace.comresearchgate.netnih.govfaa.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the analytes in complex matrices.

A typical workflow for the analysis of N-Desmethyl Zopiclone in post-mortem blood or urine involves sample preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix. nih.govnih.govlcms.cz The extracted sample is then injected into the LC-MS/MS system. The chromatographic separation is typically achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard (N-Desmethyl Zopiclone-d8) are monitored, providing a high degree of specificity and reducing the likelihood of false positives.

The table below summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of Zopiclone in whole blood, which is indicative of the methodologies used for its metabolites as well.

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Zopiclone Quantification

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.19 ng/mL |

| Limit of Detection (LOD) | 0.08 ng/mL |

| Recovery | ≥70% |

| Intermediate Precision (% RSD) | 2.4-12.9% |

| Accuracy (Bias) | -5.9 to 6.8% |

Data sourced from a study on the quantitative determination of zopiclone in whole blood. nih.gov

The stability of Zopiclone and its metabolites in forensic samples is a critical factor for the correct interpretation of toxicological results. researchgate.netdiva-portal.orgresearchgate.net Studies have shown that the concentrations of Zopiclone and N-Desmethyl Zopiclone can change over time, depending on the storage conditions. oup.comdiva-portal.org Degradation of these compounds can lead to an underestimation of their concentrations, which could have significant implications in forensic investigations.

Research has demonstrated that Zopiclone and its metabolites are susceptible to degradation, particularly at higher temperatures. diva-portal.orgoup.com The primary degradation product is 2-amino-5-chloropyridine (B124133). diva-portal.orgresearchgate.netdiva-portal.org Therefore, proper storage of forensic samples is essential to maintain the integrity of the analytes. The stability of Zopiclone and N-Desmethyl Zopiclone in urine under different storage conditions is summarized in the table below.

Table 2: Stability of Zopiclone and N-Desmethyl Zopiclone in Urine

| Compound | Storage Temperature | Stability Duration |

|---|---|---|

| Zopiclone | 20°C | 2 days |

| 4°C | 3 weeks | |

| -20°C | 1 month | |

| N-Desmethyl Zopiclone | 20°C | 1 day |

| 4°C | 3 weeks | |

| -20°C | 1 month |

Data from a study on the quantitative analysis of zopiclone and its metabolites in urine. oup.com

These findings highlight the importance of analyzing forensic samples as soon as possible after collection or ensuring they are stored at appropriate temperatures (preferably frozen at -20°C) to minimize degradation.

Environmental Chemistry and Ecotoxicological Research

The widespread use of pharmaceuticals has led to their emergence as environmental contaminants. The detection and monitoring of these compounds and their metabolites in various environmental compartments are of growing concern.

Z-drugs, including Zopiclone, and their metabolites are increasingly being detected in environmental matrices such as wastewater, surface water, and even drinking water. nih.govnih.govresearchgate.net These compounds enter the environment primarily through the excretion of the parent drug and its metabolites after human consumption and subsequent discharge into sewage systems. Wastewater treatment plants are often not equipped to completely remove these persistent organic pollutants, leading to their release into the aquatic environment. researchgate.net

The presence of Z-drugs and their metabolites in the environment raises concerns about their potential ecotoxicological effects on non-target organisms. nih.gov Analytical methods, similar to those used in forensic toxicology, such as LC-MS/MS, are employed for the detection and quantification of these compounds in environmental samples. nih.gov Studies have reported the detection of Z-drugs like zolpidem and zaleplon in wastewater in the United States. nih.gov While specific data on N-Desmethyl Zopiclone in environmental samples is less common, the detection of the parent compound implies the likely presence of its major metabolites. The monitoring of these emerging contaminants is crucial for assessing the environmental risks associated with pharmaceutical pollution.

Method Development for Wastewater and Aquatic Ecosystem Samples

The increasing use of hypnotic drugs, including Z-drugs like Zopiclone, has led to their detection in wastewater and surface waters, raising concerns about their environmental impact. researchgate.net The development of sensitive and reliable analytical methods is crucial for monitoring the presence of these compounds in aquatic ecosystems. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently employed for the detection and quantification of pharmaceuticals in environmental samples. mdpi.com

In this context, this compound is utilized as an internal standard. veeprho.com Internal standards are essential for ensuring the accuracy of quantitative analysis, especially in complex sample matrices like wastewater. clearsynth.com Because deuterated standards are chemically identical to the analyte of interest (the non-labeled N-Desmethyl Zopiclone) but have a different mass, they can be distinguished by a mass spectrometer. chromforum.org This allows for the correction of any analyte loss during sample preparation and analysis, thereby improving the precision and accuracy of the measurement. kcasbio.com The use of such stable isotope-labeled compounds is a key component in the development of robust methods for monitoring Z-drug metabolites in the environment. veeprho.com

Fate and Transformation of Z-Drugs and Metabolites in Environmental Systems

Once pharmaceuticals enter the environment, they can undergo various transformation processes. nih.gov Z-drugs and their metabolites are known to be present in wastewater and surface waters, often because they are resistant to conventional wastewater treatment processes. researchgate.net Research into the environmental fate of these compounds investigates their persistence, degradation, and the formation of transformation products. nih.govresearchgate.net

Studies have shown that Zopiclone and its metabolites, N-Desmethylzopiclone (NDZOP) and Zopiclone N-oxide (ZOPNO), can degrade into 2-amino-5-chloropyridine (ACP), particularly under conditions of elevated pH or temperature. nih.govdiva-portal.org Understanding these degradation pathways is essential for a complete assessment of the environmental risk posed by these substances. The presence of metabolites like N-Desmethyl Zopiclone in environmental samples indicates the extent of contamination and the transformation of the parent drug. researchgate.net Accurate monitoring, facilitated by deuterated standards, helps researchers to model the behavior of these compounds in aquatic systems.

Pharmaceutical Impurity and Degradant Profiling in Quality Control

Ensuring the purity and stability of pharmaceutical products is a fundamental aspect of quality control. pharmaffiliates.com this compound plays a significant role in this process by enabling the precise identification and quantification of impurities and degradation products in Zopiclone drug formulations.

Identification of N-Desmethyl Zopiclone as a Known Impurity

N-Desmethyl Zopiclone is recognized as both a metabolite and a known impurity of Zopiclone. anantlabs.comveeprho.combiosynth.com Impurities in pharmaceutical products can arise during the manufacturing process or from the degradation of the active pharmaceutical ingredient (API) over time. pharmaffiliates.com Regulatory agencies require strict control over the levels of such impurities to ensure the safety and efficacy of the drug product. Therefore, reference standards for known impurities, such as N-Desmethyl Zopiclone, are necessary for quality control testing. anantlabs.comsynzeal.com

Table 1: Zopiclone and Related Compounds

| Compound Name | CAS Number | Role/Type |

|---|---|---|

| Zopiclone | 43200-80-2 | Active Pharmaceutical Ingredient |

| N-Desmethyl Zopiclone | 59878-63-6 | Metabolite, Impurity |

| Zopiclone N-Oxide | 43200-96-0 | Metabolite, Impurity (Impurity A) |

| 2-Amino-5-chloro-pyridine | 1072-98-6 | Degradation Product, Impurity |

Note: Data sourced from multiple chemical and pharmaceutical suppliers. anantlabs.comsynzeal.compharmaffiliates.comimpurity.com

Use of Deuterated Analog for Accurate Quantification of Impurities

The accurate quantification of impurities is a critical challenge in pharmaceutical analysis. The use of a deuterated internal standard, such as this compound, is a preferred method for achieving high accuracy. clearsynth.comresearchgate.net This technique, often referred to as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample before analysis. kcasbio.com

The deuterated standard co-elutes with the non-labeled impurity during chromatographic separation and experiences similar ionization effects in the mass spectrometer. kcasbio.com By comparing the signal intensity of the impurity to that of the known quantity of the deuterated standard, a precise and accurate concentration can be determined, compensating for matrix effects and variations in instrument response. clearsynth.comchromforum.org This ensures that the levels of N-Desmethyl Zopiclone as an impurity in the final drug product are accurately measured and controlled within acceptable limits.

Stability Testing and Degradation Product Identification in Drug Formulations

Stability testing is performed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature and pH. pharmaffiliates.com Zopiclone is known to be unstable under certain conditions and can degrade. nih.govnih.gov These studies are essential for determining appropriate storage conditions and shelf-life.

During stability testing of Zopiclone, N-Desmethyl Zopiclone is monitored as a potential degradation product. diva-portal.org The formation of 2-amino-5-chloropyridine (ACP) has been identified as a primary degradation pathway for Zopiclone and its main metabolites. nih.govdiva-portal.orgresearchgate.net Studies have shown that Zopiclone's stability is highly dependent on temperature, with significant degradation occurring at room temperature (20°C) and above, while it remains relatively stable when stored at -20°C. nih.govresearchgate.net The use of this compound as an internal standard in the analytical methods for these stability studies ensures that the formation of the N-Desmethyl Zopiclone degradant is quantified accurately. veeprho.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-5-chloropyridine (ACP) |

| N-Desmethyl Zopiclone |

| This compound |

| N-Desmethylzopiclone (NDZOP) |

| Zopiclone |

Mechanistic Studies of Receptor Interactions in Vitro/molecular Level

Binding Affinity Studies of N-Desmethyl Zopiclone (B121070) to GABA A Receptor Subtypes (if any reported residual activity)

N-Desmethyl Zopiclone, specifically its active (S)-enantiomer, demonstrates benzodiazepine-like actions at GABA-A receptors. Functional studies using patch-clamp recording on recombinant human receptors have shown that it potentiates currents evoked by GABA. nih.gov This potentiation is achieved by shifting the GABA dose-response curve to the left, indicating an increase in GABA's binding affinity to the receptor. nih.gov

This activity is critically dependent on the presence of the gamma-2 (γ2) subunit within the GABA-A receptor complex. nih.gov No enhancement of GABA currents was observed in receptors containing a gamma-1 (γ1) subunit or those lacking a gamma subunit entirely. nih.gov However, unlike some other GABA-A modulators that show selectivity, (S)-N-Desmethyl Zopiclone did not exhibit a preference between receptors containing alpha-1 (α1), alpha-2 (α2), or alpha-3 (α3) subunits. nih.gov This suggests a broad interaction with the major brain GABA-A receptor isoforms that contain the γ2 subunit.

While direct binding affinity (Ki) values for N-Desmethyl Zopiclone across various receptor subtypes are not as extensively reported as for its parent compound, its activity is confirmed through these functional assays, which demonstrate a clear, albeit nuanced, interaction with the GABA-A receptor system.

Structural Activity Relationship (SAR) Investigations based on N-Desmethyl Analogs

Structural activity relationship studies help to elucidate how a molecule's chemical structure relates to its biological activity. In the case of Zopiclone and its N-desmethyl metabolite, the key structural difference is the presence or absence of a methyl group on the piperazine (B1678402) ring.

The removal of this methyl group to form N-Desmethyl Zopiclone significantly impacts the compound's pharmacological profile. The data suggests that the N-methyl group is important for the potent sedative and hypnotic activity characteristic of Zopiclone. nih.gov Its absence in N-Desmethyl Zopiclone leads to a substantial reduction in these central nervous system depressant effects. nih.gov

However, the core cyclopyrrolone structure, which is responsible for binding to the benzodiazepine (B76468) site on the GABA-A receptor, remains intact. This allows the N-desmethyl metabolite to retain the ability to modulate the receptor, as evidenced by its potentiation of GABA currents in vitro. nih.gov The resulting activity is characterized more as anxiolytic than hypnotic. nih.gov This separation of effects suggests that the N-methyl group may contribute to a specific conformational interaction with the receptor that enhances sedative properties, while its absence unmasks a profile with relatively more pronounced anxiolytic features. Broader SAR studies on cyclopyrrolones confirm that the benzodiazepine binding domain on the GABA-A receptor is distinct from the GABA binding site itself, and small structural changes can alter the functional consequences of binding. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Analytical Platforms for Complex Matrices

The analysis of drug metabolites in complex biological matrices such as blood, urine, and hair presents significant challenges due to the low concentrations of analytes and the presence of interfering substances. Future research is increasingly focused on developing more robust and sensitive analytical platforms to overcome these hurdles.

One promising area is the advancement of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This technology offers high-resolution mass spectrometry, enabling the accurate identification and quantification of metabolites and impurities, even in complex samples. A recent study highlighted the development of a sensitive and specific LC-QTOF-MS method for the separation and identification of impurities in zopiclone (B121070) tablets, with nine impurities being detected, five of which had not been previously reported. nih.gov The detailed structural information provided by QTOF-MS is crucial for elucidating the origins and formation mechanisms of these impurities. nih.gov

Another significant development is the use of Dried Blood Spot (DBS) analysis. DBS offers a minimally invasive sample collection method and has been shown to improve the stability of analytes that are prone to degradation in liquid blood, such as zopiclone. nih.gov Research has demonstrated that zopiclone is more stable in DBS compared to whole blood at various storage temperatures, making DBS a valuable alternative for both clinical and forensic sample collection and analysis. nih.gov The equimolar formation of the degradation product 2-amino-5-chloropyridine (B124133) (ACP) from zopiclone in both blood and DBS suggests that analysis of both the parent drug and its degradants in these matrices can help in estimating the initial concentration, which is critical for accurate toxicological interpretation. nih.gov

Interactive Table: Comparison of Analytical Platforms

| Platform | Principle | Advantages | Challenges |